Enzymatic Inhibition: Dihydroorotase Activity of 2-Amino-N,2-diphenylacetamide vs. In-Class Analogs
In a direct enzyme inhibition assay, 2-amino-N,2-diphenylacetamide exhibited weak inhibition of dihydroorotase with an IC50 of 180 μM (1.80E+5 nM). This value provides a quantitative baseline for this specific target engagement, which is absent for close structural analogs like 2-chloro-N,N-diphenylacetamide or N,N-diphenylacetamide, where no inhibitory data at this target has been reported [1].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 μM) |
| Comparator Or Baseline | In-class analogs (e.g., 2-chloro-N,N-diphenylacetamide, N,N-diphenylacetamide): No reported inhibitory activity |
| Quantified Difference | Qualitative difference in target engagement profile |
| Conditions | Dihydroorotase enzyme from mouse Ehrlich ascites, pH 7.37, compound tested at 10 μM |
Why This Matters
This specific target interaction distinguishes it from its chloro- and unsubstituted analogs, justifying its selection for studies related to pyrimidine metabolism.
- [1] BindingDB. (2013). SMILES String Search for 2-amino-N,2-diphenylacetamide. IC50: 1.80E+5 nM against mouse dihydroorotase. View Source
